molecular formula C11H12N2O2 B187290 2-cyano-N-(3-ethoxyphenyl)acetamide CAS No. 17722-27-9

2-cyano-N-(3-ethoxyphenyl)acetamide

Cat. No.: B187290
CAS No.: 17722-27-9
M. Wt: 204.22 g/mol
InChI Key: IUAFAIATPDHEEX-UHFFFAOYSA-N
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Description

2-cyano-N-(3-ethoxyphenyl)acetamide is a chemical compound belonging to the class of amides. It is characterized by the presence of a cyano group (-CN) and an ethoxyphenyl group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(3-ethoxyphenyl)acetamide typically involves the reaction of 3-ethoxyaniline with cyanoacetic acid or its derivatives under specific conditions. One common method involves the direct treatment of 3-ethoxyaniline with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide, followed by heating . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired cyanoacetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Additionally, continuous flow reactors and automated systems may be employed to ensure consistent production and quality control .

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(3-ethoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-cyano-N-(3-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The cyano group and the ethoxyphenyl moiety play crucial roles in its biological activity. The compound may inhibit specific enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyano-N-(3-ethoxyphenyl)acetamide is unique due to the presence of both the cyano group and the ethoxyphenyl group, which confer specific chemical and biological properties.

Properties

IUPAC Name

2-cyano-N-(3-ethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-15-10-5-3-4-9(8-10)13-11(14)6-7-12/h3-5,8H,2,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUAFAIATPDHEEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70367571
Record name 2-cyano-N-(3-ethoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17722-27-9
Record name 2-cyano-N-(3-ethoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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